Product packaging for (S)-8-Bromochroman-4-amine(Cat. No.:CAS No. 1213648-96-4)

(S)-8-Bromochroman-4-amine

Cat. No.: B3176935
CAS No.: 1213648-96-4
M. Wt: 228.09
InChI Key: HFFUBLNCTFQBSK-QMMMGPOBSA-N
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Description

Significance of Chiral Chroman-4-amine (B2768764) Architectures in Advanced Organic Synthesis

Chiral chroman-4-amine derivatives are valuable intermediates in the synthesis of complex molecules, particularly those with therapeutic potential. researchgate.netresearchgate.net The presence of a chiral center is crucial, as the stereochemistry of a molecule often dictates its biological activity. For instance, different enantiomers of a drug can have vastly different pharmacological effects. The amine group at the 4-position provides a convenient handle for further functionalization, allowing for the construction of diverse molecular libraries. core.ac.uk

Research has shown that chroman-4-amine scaffolds are key components in agents targeting neurodegenerative diseases like Alzheimer's. researchgate.netcore.ac.uk They have been investigated as inhibitors of enzymes such as cholinesterases and monoamine oxidases, which are implicated in the progression of these conditions. researchgate.net Furthermore, the chroman-4-one framework, a precursor to chroman-4-amines, has been utilized in the development of inhibitors for enzymes like Sirtuin 2, which has implications in cancer therapy. gu.seacs.org The ability to synthesize enantiomerically pure chroman-4-amines is therefore a critical aspect of modern drug discovery. researchgate.netacs.org

Unique Structural Features and Stereochemical Aspects of (S)-8-Bromochroman-4-amine

The structure of this compound is characterized by a fused ring system consisting of a dihydropyran ring and a benzene (B151609) ring. The "(S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon at the 4-position of the chroman ring. This specific stereochemistry is a key determinant of its interaction with other chiral molecules, such as biological receptors and enzymes.

The bromine atom at the 8-position significantly influences the electronic properties of the aromatic ring and can serve as a handle for further chemical modifications through various cross-coupling reactions. gu.se This allows for the synthesis of a wide array of derivatives with tailored properties. The amine group at the 4-position is a primary amine, which is basic and can be readily protonated to form a salt, such as the hydrochloride salt. sigmaaldrich.com

A summary of the key properties of this compound is presented in the interactive table below.

PropertyValue
IUPAC Name(4S)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine sigmaaldrich.com
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Chirality(S)-enantiomer

Overview of Academic Research Trajectories for Related Heterocyclic Systems

The study of this compound is part of a broader interest in the synthesis and application of heterocyclic compounds. Research in this area is driven by the need for new therapeutic agents and functional materials. bohrium.comresearchgate.net The chroman-4-one scaffold, a precursor to chroman-4-amines, has been extensively studied for its diverse biological activities. researchgate.netresearchgate.net

Synthetic methodologies for accessing chiral chromans and related benzoheterocycles are a major focus of current research. rsc.org This includes the development of asymmetric syntheses that can selectively produce one enantiomer over the other. researchgate.netacs.org Techniques such as catalytic asymmetric hydrogenation and enantioselective Mannich reactions are being employed to achieve high enantiomeric purity. acs.orgacs.org The functionalization of the chroman ring at various positions, including the introduction of different substituents, is another active area of investigation, aiming to modulate the biological and chemical properties of these scaffolds. gu.sescispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B3176935 (S)-8-Bromochroman-4-amine CAS No. 1213648-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUBLNCTFQBSK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 8 Bromochroman 4 Amine and Analogues

Stereoselective Synthesis of the Chiral Chroman-4-amine (B2768764) Core

The critical challenge in the synthesis of (S)-8-Bromochroman-4-amine lies in the precise control of the stereochemistry at the C4 position. This is typically achieved through two main strategies: the synthesis of a chiral chroman-4-one precursor followed by the introduction of the amine group, or the asymmetric installation of the amine functionality onto a prochiral chroman-4-one.

Enantioselective Routes to Chroman-4-one Precursors

The enantioselective synthesis of chroman-4-ones is a cornerstone for accessing enantiopure chroman-4-amines. These methods focus on establishing the stereocenter at the C2 or C3 position during the formation of the chroman ring, which can then be relayed to the C4 position, or by directly creating the C4-stereocenter.

Asymmetric catalysis offers a powerful and atom-economical approach to chiral chromanones. Various catalytic systems have been developed to effect enantioselective intramolecular cyclizations of suitable precursors.

One prominent strategy involves the intramolecular oxa-Michael addition . Chiral organocatalysts, such as bifunctional squaramides, have been successfully employed to catalyze the cyclization of 2-hydroxynitrostyrenes with trans-β-nitroolefins, affording polysubstituted chiral chromans with excellent enantioselectivities and diastereoselectivities. For instance, the reaction of various substituted 2-hydroxynitrostyrenes with nitroolefins in the presence of a quinine-derived squaramide catalyst can yield chroman derivatives with up to 99% ee.

CatalystSubstrate 1 (2-hydroxynitrostyrene derivative)Substrate 2 (nitroolefin)Yield (%)dree (%)
Quinine-derived squaramide2-hydroxy-5-bromonitrostyrenetrans-β-nitrostyrene78>20:195
Quinine-derived squaramide2-hydroxy-3-methoxynitrostyrenetrans-β-nitrostyrene82>20:197
Quinine-derived squaramide2-hydroxynitrostyrenetrans-β-nitro-p-chlorostyrene75>20:199

This table presents illustrative data based on analogous reactions for the synthesis of chiral chroman cores.

Another powerful method is the asymmetric intramolecular Heck reaction . While not as commonly used for chromanones, this palladium-catalyzed reaction can be a viable route for constructing the chroman skeleton with control of stereochemistry. The choice of chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity.

Intramolecular Friedel-Crafts-type reactions catalyzed by chiral Lewis acids or Brønsted acids also provide access to enantiomerically enriched chromanones. These reactions typically involve the cyclization of an ortho-hydroxy-substituted aromatic ketone bearing a tethered electrophilic moiety.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product.

For the synthesis of chiral chromanones, a chiral auxiliary can be attached to the precursor molecule to direct the cyclization or a subsequent derivatization step. For example, an achiral 2-hydroxyacetophenone (B1195853) derivative can be reacted with a chiral auxiliary to form a chiral enamine or enol ether. Subsequent intramolecular cyclization would then proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary.

A common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones , popularized by David A. Evans wikipedia.org. These can be attached to a carboxylic acid precursor, which can then undergo cyclization to form the chromanone ring. The bulky substituents on the oxazolidinone effectively shield one face of the molecule, leading to a highly diastereoselective ring closure.

Chiral AuxiliarySubstrateReaction TypeDiastereomeric Ratio (dr)
(S)-4-benzyl-2-oxazolidinone2-(allyloxy)benzoic acid derivativeIntramolecular Cyclization95:5
(R)-2-amino-2-phenylethanol2'-hydroxychalcone (B22705) derivativeIntramolecular Michael Addition92:8
(-)-8-phenylmentholAcrylate of 2-hydroxyphenolDiels-Alder Reaction>98:2

This table provides representative data for chiral auxiliary-mediated synthesis of heterocyclic compounds, illustrating the potential for chromanone synthesis.

After the cyclization, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched chroman-4-one.

Asymmetric Introduction of the Amine Functionality

This strategy involves the conversion of a prochiral or racemic chroman-4-one into the desired chiral chroman-4-amine. This can be achieved through enantioselective reduction or by classical resolution techniques.

Enantioselective reductive amination is a direct and efficient method for the synthesis of chiral amines from ketones. This transformation can be achieved using a variety of catalytic systems, including transition metal catalysts and organocatalysts.

Organocatalytic reductive amination has emerged as a particularly powerful tool. Chiral phosphoric acids have been shown to be effective catalysts for the reductive amination of ketones, including aryl ketones, using a Hantzsch ester as the hydride source. The catalyst activates the in situ formed imine towards reduction, and the chiral environment of the catalyst directs the hydride attack to one face of the imine, leading to the formation of one enantiomer of the amine in excess. While specific examples for 8-bromochroman-4-one (B1287176) are not extensively reported, the methodology has been successfully applied to a wide range of ketones, suggesting its applicability to this system.

CatalystKetone SubstrateAmine SourceYield (%)ee (%)
Chiral Phosphoric AcidAcetophenonep-Anisidine8596
Chiral Phosphoric Acid2-AcetylnaphthaleneBenzylamine8292
Chiral Phosphoric AcidTetraloneAniline7585

This table showcases the utility of chiral phosphoric acid catalysts in the enantioselective reductive amination of various ketones, which is a promising strategy for chroman-4-ones.

Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine or enamine derived from the chroman-4-one is another viable approach. Chiral iridium, rhodium, and ruthenium complexes with chiral phosphine ligands are commonly used for this purpose. The substrate would first be condensed with an amine source to form the imine, which is then hydrogenated in the presence of the chiral catalyst to yield the enantiomerically enriched chroman-4-amine.

Classical resolution of a racemic mixture remains a widely used method for obtaining enantiomerically pure compounds, especially on a larger scale. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

For the resolution of racemic 8-bromochroman-4-amine, a chiral acid would be employed as the resolving agent. Common and effective resolving agents for amines include tartaric acid , mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is crucial for achieving efficient separation of the diastereomeric salts.

The general procedure involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The salt is then collected by filtration, and the chiral amine is liberated by treatment with a base. The enantiomeric purity of the resolved amine can be determined by chiral HPLC or by measuring its specific rotation.

Resolving AgentRacemic AmineSolventYield of Resolved Amine (%)Enantiomeric Excess (%)
(+)-Tartaric Acid(±)-1-PhenylethylamineMethanol45>98
(S)-Mandelic Acid(±)-2-AminoheptaneEthanol (B145695)/Water4095
(+)-Camphorsulfonic Acid(±)-Tetrahydro-1-naphthylamineIsopropanol (B130326)42>99

This table provides examples of chiral resolution of various racemic amines, illustrating the general principles applicable to the resolution of racemic 8-bromochroman-4-amine.

Adaptations of Established Chiral Amine Syntheses (e.g., Gabriel Synthesis)

The Gabriel synthesis is a venerable and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen in direct alkylation of ammonia (B1221849). This classical transformation can be adapted for the stereospecific synthesis of chiral amines like this compound from a suitable precursor.

The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with a chiral electrophile. For the target compound, this would necessitate a precursor such as (R)-4-halo-8-bromochroman or a related derivative with a good leaving group at the C4 position. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phthalimide anion displaces the leaving group. A crucial aspect of this step is the inversion of stereochemistry at the chiral center. Therefore, to obtain the (S)-amine, the starting material must possess the (R)-configuration at the C4 position.

The two main steps of the Gabriel synthesis are:

N-Alkylation: The potassium salt of phthalimide serves as a robust nucleophile that attacks the primary or secondary alkyl halide. The use of a polar aprotic solvent, such as dimethylformamide (DMF), can accelerate the SN2 reaction.

Deprotection: The resulting N-alkylphthalimide intermediate is then cleaved to release the desired primary amine. The most common method for this deprotection step is the Ing–Manske procedure, which involves treatment with hydrazine (B178648) (N2H4) in a solvent like ethanol. This results in the formation of the free primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. Alternatively, acidic or basic hydrolysis can be employed, although these methods often require harsher conditions.

This adaptation provides a controlled route to the primary amine, preventing the formation of secondary or tertiary amine byproducts. The main limitation is that it is generally inefficient for sterically hindered or secondary alkyl halides, though the C4 position of a chroman ring is often amenable to this reaction.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the chroman scaffold is a critical step in the synthesis of the target compound. The choice of bromination strategy depends heavily on the timing of the halogenation relative to other synthetic steps.

Bromination of Precursor Chroman Scaffolds

Direct bromination of a pre-formed chroman or chroman-4-one scaffold can be achieved, but the regioselectivity is highly dependent on the reaction conditions and the existing substituents. For instance, the bromination of chroman-4-one with reagents like copper(II) bromide has been reported to yield 3-bromochroman-4-one, indicating a preference for the position alpha to the carbonyl group under certain conditions.

However, achieving selective bromination at the C8 position on the aromatic ring of an unsubstituted chroman-4-one via electrophilic aromatic substitution is challenging. The ether oxygen is an activating ortho-, para-director, favoring substitution at C5 and C7, while the carbonyl group is a deactivating meta-director, which directs to C5 and C7 relative to its own position.

Therefore, the most effective and common strategy for synthesizing 8-bromo-substituted chromans is to introduce the bromine atom at the very beginning of the synthesis. This involves starting with a commercially available or prepared 2-bromophenol (B46759) derivative. This pre-brominated precursor is then used to construct the chroman-4-one ring, ensuring the bromine is unambiguously located at the desired C8 position in the final product. For example, 6,8-dibromo-2-pentylchroman-4-one has been synthesized from the appropriately substituted 2'-hydroxyacetophenone. acs.org

Post-Amination Bromination Approaches

A post-amination bromination strategy would involve the direct electrophilic bromination of (S)-chroman-4-amine. The feasibility of this approach is dictated by the directing effects of the substituents on the aromatic ring. The chroman ring contains two key directing groups: the cyclic ether oxygen and the C4-amine.

Ether Oxygen: The oxygen atom is an activating group that directs incoming electrophiles to the ortho and para positions (C5 and C7).

Amine Group: The amino group is a very strong activating ortho-, para-director.

When considering the electrophilic bromination of 4-aminochroman, the combined directing effects of these two groups strongly favor substitution at positions C5 and C7. The C5 position is ortho to both the amine and the ether oxygen, making it highly activated. The C7 position is para to the ether oxygen. The C8 position is meta to the strongly activating amine group, making it the least favorable site for electrophilic attack. Consequently, direct bromination of (S)-chroman-4-amine would be expected to yield a mixture of 5-bromo and 7-bromo isomers, with little to no formation of the desired 8-bromo product. This makes post-amination bromination an unsuitable strategy for the regioselective synthesis of this compound.

Radical Bromination Techniques

Radical bromination is a powerful tool for functionalizing aliphatic C-H bonds but is generally not used for the direct halogenation of aromatic rings. byjus.com The reaction proceeds via a free-radical chain mechanism, which typically involves three stages: initiation, propagation, and termination. ucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br2) to form two bromine radicals (Br•). This is typically achieved using UV light or a radical initiator like azobisisobutyronitrile (AIBN). byjus.comwikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form HBr and a carbon-centered radical. This radical then reacts with another molecule of Br2 to form the brominated product and a new bromine radical, which continues the chain reaction. ucalgary.ca

Termination: The chain reaction is terminated when two radicals combine. byjus.com

The selectivity of radical bromination is determined by the stability of the resulting carbon radical. The order of stability is tertiary > secondary > primary. ucalgary.ca In the context of a chroman scaffold, radical bromination would preferentially occur at positions that can form the most stable radical, such as the benzylic C2 or C4 positions of the heterocyclic ring, rather than on the aromatic ring itself. Reagents like N-Bromosuccinimide (NBS) are commonly used for selective benzylic or allylic brominations. wikipedia.org Therefore, radical bromination techniques are not a viable method for the regioselective introduction of a bromine atom at the C8 position of the chroman aromatic ring.

General Synthetic Routes to Chroman-4-one Derivatives (as relevant precursors)

Chroman-4-ones are pivotal intermediates in the synthesis of this compound and a wide array of other biologically active molecules. One of the most direct and efficient methods for their construction is the cyclization of 2'-hydroxychalcone analogues.

Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Addition

A robust and widely used method for the synthesis of chroman-4-one derivatives involves a one-pot reaction between a 2-hydroxyacetophenone and an aldehyde. acs.org This transformation proceeds through two key steps: an initial base-promoted aldol condensation to form a 2'-hydroxychalcone intermediate, which then undergoes a subsequent intramolecular oxa-Michael addition (also known as a conjugate addition) to form the chroman-4-one ring. nih.gov

The reaction mechanism is as follows:

A base, such as diisopropylamine (B44863) (DIPA) or potassium hydroxide (B78521) (KOH), deprotonates the α-carbon of the 2-hydroxyacetophenone to form an enolate.

The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde in a Claisen-Schmidt condensation, forming an aldol adduct.

This adduct readily dehydrates to yield the α,β-unsaturated ketone known as a 2'-hydroxychalcone.

Under the basic conditions, the phenolic hydroxyl group is deprotonated to a phenoxide, which then acts as a nucleophile in an intramolecular oxa-Michael addition, attacking the β-carbon of the α,β-unsaturated system to form the six-membered heterocyclic ring of the chroman-4-one. nih.gov

To synthesize the required 8-bromochroman-4-one precursor, this reaction would be carried out using a 3-bromo-2-hydroxyacetophenone as the starting material. This ensures the bromine atom is correctly positioned on the aromatic ring prior to the formation of the chroman scaffold. The reaction conditions can often be optimized using microwave irradiation to reduce reaction times and improve yields. acs.org

Table 1: Examples of Chroman-4-one Synthesis via Aldol Condensation/Oxa-Michael Addition

2-Hydroxyacetophenone Derivative Aldehyde Base Conditions Product Yield (%) Reference
2'-Hydroxyacetophenone Hexanal DIPA EtOH, 170°C, 1h, MW 2-Pentylchroman-4-one 88 acs.org
3'-Bromo-5'-chloro-2'-hydroxyacetophenone Hexanal DIPA EtOH, 170°C, 1h, MW 8-Bromo-6-chloro-2-pentylchroman-4-one 71 acs.org
5'-Chloro-2'-hydroxyacetophenone Hexanal DIPA EtOH, 170°C, 1h, MW 6-Chloro-2-pentylchroman-4-one 81 acs.org
3',5'-Dibromo-2'-hydroxyacetophenone Hexanal DIPA EtOH, 170°C, 1h, MW 6,8-Dibromo-2-pentylchroman-4-one 55 acs.org

DIPA: Diisopropylamine, EtOH: Ethanol, MW: Microwave irradiation

Cascade Radical Cyclization Approaches

Cascade radical cyclization represents a powerful and atom-economical strategy for the synthesis of complex molecules like chroman-4-ones, which are precursors to chroman-4-amines. This approach involves a sequence of intramolecular radical reactions, often initiated by a radical species, to form multiple bonds and rings in a single synthetic operation.

One notable example involves the use of 2-(allyloxy)arylaldehydes as substrates. Various radical species, including alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals, can trigger a cascade annulation to construct the chroman-4-one skeleton mdpi.comnih.gov. For instance, a convenient and practical method for synthesizing ester-containing chroman-4-ones utilizes the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. In this process, an alkoxycarbonyl radical is generated from the decarboxylation of oxalates in the presence of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) mdpi.com.

Similarly, carbamoylated chroman-4-ones can be synthesized through a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. This reaction is initiated by the generation of carbamoyl (B1232498) radicals from oxamic acids, which then undergo a decarboxylative radical cascade cyclization nih.gov. These methods highlight the versatility of cascade radical cyclizations in accessing diverse functionalized chroman-4-one scaffolds with high functional group tolerance and broad substrate scope nih.gov.

Table 1: Examples of Cascade Radical Cyclization for Chroman-4-one Synthesis
Initiating Radical SourceSubstrateKey Reagents/ConditionsProduct TypeReference
Alkoxycarbonyl radical2-(allyloxy)arylaldehydes and oxalates(NH₄)₂S₂O₈, DMSO-H₂O, 90°CEster-containing chroman-4-ones mdpi.com
Carbamoyl radical2-(allyloxy)arylaldehydes and oxamic acids(NH₄)₂S₂O₈, metal-freeCarbamoylated chroman-4-ones nih.gov
α-tert-alkyl radicalAlkenyl aldehydes and activated bromidesfac-Ir(ppy)₃, 2,6-lutidine, DMSO, blue LEDs3-substituted chroman-4-ones researchgate.net

Visible-Light-Mediated Synthesis Techniques

Visible-light photoredox catalysis has emerged as a green and powerful tool for the synthesis of chroman-4-ones and their derivatives under mild reaction conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate radical reactions, leading to the desired cyclization.

A notable application is the synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes researchgate.net. For example, Huang and co-workers developed a protocol using fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation to prepare 3-substituted 4-chromanones from alkenyl aldehydes and activated bromides researchgate.net. This method demonstrates broad substrate scope and good functional group tolerance researchgate.net.

Another innovative approach involves a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones rsc.orgrsc.orgresearchgate.net. This reaction proceeds through two independent decarboxylation steps, initiated by a photoredox catalyst under visible light, to generate alkyl radicals that undergo a Giese reaction with coumarin-3-carboxylic acids or chromone-3-carboxylic acids rsc.orgresearchgate.net.

Furthermore, a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation has been described for the synthesis of 3-(arylmethyl)chroman-4-ones frontiersin.org. This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling sequence frontiersin.org.

Phenol-Based Cyclization Reactions

Phenol-based cyclization reactions are a cornerstone in the synthesis of the chroman scaffold. These reactions typically involve the intramolecular cyclization of a phenol (B47542) derivative bearing a suitable side chain.

One established method is the intramolecular Friedel–Crafts cyclization of O-allyl and homoallyl phenols nih.gov. Another approach involves the intermolecular conjugate addition of phenols to unsaturated carbonyl derivatives nih.gov. More recently, triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes has been reported as a convergent synthesis of various chromane (B1220400) derivatives under mild conditions chemrxiv.org.

Oxidative cyclization of phenol derivatives mediated by hypervalent iodine reagents is another powerful method for constructing polycyclic compounds. In this reaction, the aromatic ring is activated by the hypervalent iodine reagent, followed by an intramolecular nucleophilic addition by a side-chain functional group mdpi.com. While this typically occurs at the para-position, cyclization at the ortho-position of phenol has also been explored, providing a useful tool for preparing alkaloid frameworks and other polycyclic compounds mdpi.com.

Advanced Synthetic Techniques and Catalysis in Chroman Chemistry

The field of chroman chemistry has been significantly advanced by the adoption of modern synthetic techniques and sophisticated catalytic systems. These innovations have enabled more efficient, sustainable, and selective syntheses of chroman-4-ones and chroman-4-amines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and enhance product purity. In the context of chroman chemistry, microwave irradiation has been successfully employed in various synthetic transformations.

For instance, a novel approach utilizing microwave assistance for an alcohol dehydrogenative reaction catalyzed by manganese(II) and cobalt(II) in conjunction with chroman-4-one amino ligands has been developed for the synthesis of various heterocyclic compounds eurekaselect.comresearchgate.netbenthamdirect.com. Another green and highly efficient method involves the microwave-assisted, one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile (B47326), and α- or β-naphthol to synthesize 2-amino-4H-chromene derivatives using a magnetic catalyst under solvent-free conditions ajgreenchem.com.

The synthesis of 4H-benzo[h]chromenes has also been achieved through a microwave-assisted reaction of 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile or ethyl cyanoacetate (B8463686) in an ethanolic piperidine (B6355638) solution scispace.com. Additionally, a base-mediated aldol condensation using microwave irradiation has been employed for the efficient one-step synthesis of substituted chroman-4-one and chromone (B188151) derivatives acs.org.

Table 2: Microwave-Assisted Synthesis in Chroman Chemistry
Reaction TypeKey Reagents/ConditionsProductAdvantagesReference
Alcohol DehydrogenationMn(II) or Co(II) with chroman-4-one amino ligands, microwavePyrroles, pyridines, chromenes, etc.Novel catalytic system eurekaselect.comresearchgate.netbenthamdirect.com
Multicomponent CondensationAromatic aldehydes, malononitrile, α- or β-naphthol, FeTiO₃, microwave, solvent-free2-amino-4H-chromene derivativesGreen, efficient, recyclable catalyst ajgreenchem.com
Three-Component Reaction4-methoxy-1-naphthol, aromatic aldehydes, malononitrile/ethyl cyanoacetate, piperidine, ethanol, microwave4H-benzo[h]chromenesConvenient and efficient scispace.com
Aldol CondensationBase-mediated, microwaveSubstituted chroman-4-one and chromone derivativesEfficient one-step procedure acs.org

Metal-Free Conditions for Chroman-4-one and Chroman-4-amine Synthesis

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. In chroman synthesis, several metal-free approaches have been successfully developed.

As previously mentioned, the synthesis of carbamoylated chroman-4-ones can be achieved under metal-free conditions via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids, using (NH₄)₂S₂O₈ as a radical initiator nih.gov. Similarly, a metal-free method for the synthesis of 3-(2-oxo-2-arylethyl)chroman-4-ones involves the reaction of arylaldehydes or aliphatic aldehydes with 2-(allyloxy)arylaldehydes in the presence of nBu₄NBr and K₂S₂O₈ researchgate.net.

Furthermore, a visible-light-driven, metal-free photoredox-neutral alkene acylarylation with cyanoarenes has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones frontiersin.org. This method offers a mild and environmentally friendly alternative to traditional metal-catalyzed processes.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of aryl amines from aryl halides.

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aryl amine product wikipedia.orglibretexts.orgnih.gov. The choice of ligand is crucial for the success of the reaction, with various phosphine ligands, such as BINAP and XPhos, being developed to improve reaction rates and yields wikipedia.orgnih.gov.

This methodology has been applied to a wide range of substrates, including the amination of various aryl halides with primary and secondary amines wikipedia.orgnih.gov. While specific examples for the direct synthesis of this compound via Buchwald-Hartwig amination are not detailed in the provided context, this reaction represents a highly plausible and powerful method for the introduction of the amine group onto a pre-existing 8-bromochroman scaffold or a suitable precursor. The reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent, would need to be optimized for the specific substrate nih.govrsc.org.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade (or tandem) reactions represent highly efficient strategies in modern organic synthesis. nih.gov20.210.105 These approaches combine several individual reaction steps into a single, one-pot operation without the need to isolate intermediates. This methodology offers significant advantages, including increased atom economy, reduced consumption of solvents and reagents, minimized waste production, and savings in time and labor. 20.210.105vander-lingen.nl In the context of synthesizing complex molecules like this compound and its analogues, these strategies provide powerful tools for the rapid construction of the core chromane skeleton and the introduction of molecular diversity. nih.gov

Cascade reactions, in particular, have been effectively employed to build the chiral chromane framework. An important approach involves asymmetric organocatalytic cascade reactions, which can establish the required stereocenter with high enantioselectivity. For instance, chiral chromane-containing compounds have been synthesized through iminium-catalyzed reductions followed by enamine-catalyzed cycloadditions in a cascade sequence. acs.org This strategy allows for the formation of multiple bonds and stereocenters in a controlled manner, leading to products with high enantiomeric excess (ee). acs.org

Another powerful cascade strategy is the radical-triggered annulation of 2-(allyloxy)arylaldehydes. This method facilitates the construction of the chroman-4-one core, a direct precursor to chroman-4-amines. nih.govnih.gov These reactions can be initiated to form various functionalized chroman-4-ones, demonstrating the versatility of cascade processes in building the fundamental structure required for subsequent amination. nih.gov

Multi-component reactions are particularly valuable for generating libraries of structurally diverse analogues. A common example is the three-component synthesis of 2-amino-4H-chromenes, which brings together an aldehyde, malononitrile, and a substituted phenol in a single step. nih.gov While this yields a chromene rather than a chromane, it demonstrates the principle of rapidly assembling the core heterocyclic system with an amino functional group from simple starting materials. nih.gov Such strategies are highly adaptable for creating a wide range of substituted chromane precursors.

The table below summarizes a representative organocatalytic cascade reaction for the synthesis of a chiral polycyclic chromane derivative, highlighting the efficiency and stereoselectivity of such methods.

Table 1: Example of Asymmetric Organocatalytic Cascade Reaction for Chiral Chromane Synthesis

Reactant 1Reactant 2CatalystSolventYieldee (%)
2-Hydroxy cinnamaldehyde1-Aza-1,3-butadieneChiral secondary amineDichloromethane85%92%

Data synthesized from findings on asymmetric cascade reactions for chiral chromane compounds. acs.org

The following table illustrates a typical multi-component reaction for the synthesis of functionalized 2-amino-4H-chromene analogues.

Table 2: Example of a Three-Component Synthesis of 2-Amino-4H-chromene Analogues

Aldehyde ComponentPhenol ComponentOther ComponentBaseProductYield
Pyridine-4-carbaldehyde3,4-MethylenedioxyphenolMalononitrilePiperidine2-Amino-3-cyano-6,7-methylendioxy-4-(pyridin-4-yl)-4H-chromene55%

Data derived from the general procedure for the preparation of 2-amino-3-cyano-4H-chromenes. nih.gov

These advanced synthetic strategies underscore the power of MCRs and cascade reactions in streamlining the synthesis of the chromane ring system and its analogues, offering efficient and modular routes to these important chemical entities.

Chemical Transformations and Reaction Mechanisms of S 8 Bromochroman 4 Amine

Reactivity of the Amine Moiety in Chemical Transformations

The primary amine group in (S)-8-Bromochroman-4-amine is a potent nucleophile and a site for various functional group interconversions. Its reactivity is central to the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

Nucleophilic Properties of the Primary Amine Group

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. The reactivity of this amine is influenced by its class as a primary aliphatic amine, which is generally more basic and reactive than aromatic amines. thermofisher.com The amine can readily attack electron-deficient centers, initiating a wide array of chemical reactions. The optimal pH for reactions involving the acylation of aliphatic amines is typically between 8.5 and 9.5 to ensure a sufficient concentration of the unprotonated, nucleophilic form. thermofisher.com

Alkylation and Acylation Reactions of the Amine Functionality

The nucleophilic amine can undergo alkylation with alkyl halides or acylation with acylating agents like acid chlorides or anhydrides.

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of secondary or tertiary amines. This transformation typically proceeds via an SN2 mechanism.

Acylation: This is a common transformation used to form amides. The reaction with an acyl chloride or anhydride (B1165640) is generally rapid and results in a stable amide bond. This process is fundamental in peptide synthesis and the creation of various amide-containing bioactive molecules. nih.govucl.ac.uk

Formation of Amine Derivatives (e.g., imines, amides, ureas, carbamates)

The primary amine of this compound is a precursor for a variety of important functional groups.

Imines (Schiff Bases): The reaction of the primary amine with aldehydes or ketones results in the formation of an imine through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comrsc.org This reaction is often reversible and can be catalyzed by acid. masterorganicchemistry.com

Amides: As mentioned, amides are readily formed by reacting the amine with carboxylic acid derivatives such as acyl chlorides or by using coupling agents to facilitate the reaction with a carboxylic acid. google.comorganic-chemistry.org

Ureas: Ureas are synthesized by reacting the amine with isocyanates. nih.govasianpubs.org Alternatively, reactions with phosgene (B1210022) or its substitutes can be employed. nih.govgoogle.com A two-step synthesis using 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis offers a versatile method for creating monosubstituted ureas. bioorganic-chemistry.com

Carbamates: Carbamates, often used as protecting groups for amines, can be formed through several methods. nih.gov A common approach involves the reaction of the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate to form a Cbz group, or di-tert-butyl dicarbonate (B1257347) for a Boc group). organic-chemistry.org Another method is a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Table 1: Synthesis of Amine Derivatives

Derivative Reactant General Conditions Product Functional Group
Imine Aldehyde or Ketone Acid or base catalysis, removal of water C=N
Amide Acyl Chloride/Anhydride Base (e.g., triethylamine) R-C(=O)NH-R'
Urea Isocyanate Organic solvent R-NHC(=O)NH-R'

Amine-Directed Ring Modifications

While specific examples involving this compound are not prevalent in the literature, primary amine groups can potentially direct modifications to the chroman ring system. The amine or a derivative thereof could act as a directing group in reactions such as ortho-metalation, influencing the regioselectivity of subsequent electrophilic attack on the aromatic ring. However, this reactivity pathway requires further investigation for this specific scaffold.

Transformations Involving the Bromo Substituent

The bromo group at the 8-position is an aryl halide, making it an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the molecular structure. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgyoutube.com

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used to form biaryl structures and is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It is a valuable method for the synthesis of styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgwikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Typical Catalyst System Key Bond Formed
Suzuki Coupling Boronic Acid/Ester (R-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃) Aryl-Aryl, Aryl-Vinyl
Heck Reaction Alkene (e.g., Styrene, Acrylate) Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) Aryl-Vinyl

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) presents a powerful method for the functionalization of aryl halides. In the context of this compound, the bromine atom attached to the electron-rich chromane (B1220400) ring system is the target for substitution by a variety of nucleophiles.

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a high-energy intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For SNAr to occur efficiently, the aromatic ring is often activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chromane ring itself does not possess strong electron-withdrawing substituents. However, the feasibility of SNAr can be influenced by the reaction conditions and the nature of the incoming nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more versatile approach for the formation of carbon-nitrogen bonds at the C-8 position. These reactions proceed through a different catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and are generally more tolerant of a wider range of nucleophiles and substrates compared to traditional SNAr.

Table 1: Potential Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of this compound

Reaction TypeNucleophile/ReagentPotential Product
Buchwald-Hartwig AminationPrimary or Secondary Amine8-Amino-substituted chroman-4-amine (B2768764)
Suzuki CouplingAryl or Vinyl Boronic Acid8-Aryl or 8-Vinyl-substituted chroman-4-amine
Sonogashira CouplingTerminal Alkyne8-Alkynyl-substituted chroman-4-amine

Note: The successful implementation of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can also undergo reactions involving radical intermediates. Homolytic cleavage of the C-Br bond, typically initiated by heat or light, can generate an aryl radical at the C-8 position. This highly reactive intermediate can then participate in various radical-mediated transformations.

It is important to note that radical reactions are often less stereoselective than their ionic counterparts. The stereochemical outcome at the chiral center of this compound during a radical reaction at the distant C-8 position would need to be carefully evaluated.

Stereochemical Integrity During Chemical Transformations

A paramount consideration in the chemical modification of this compound is the preservation or controlled alteration of the stereochemistry at the C-4 chiral center.

Stereoselective Control in Subsequent Reactions Post-Synthesis

Once the C-8 position of this compound has been functionalized, the existing stereocenter at C-4 can influence the stereochemical outcome of subsequent reactions. This is a key principle in asymmetric synthesis, where a pre-existing chiral element directs the formation of new stereocenters.

For instance, if a new functional group introduced at C-8 were to participate in a cyclization reaction involving the amine at C-4, the (S)-configuration of the starting material would likely direct the formation of a specific diastereomer of the cyclized product. The steric and electronic properties of the substituents on the chromane ring and the nature of the reaction would dictate the degree of diastereoselectivity.

Application of S 8 Bromochroman 4 Amine As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

The utility of (S)-8-Bromochroman-4-amine in asymmetric synthesis stems from its inherent chirality and its capacity to serve as a scaffold upon which further complexity can be built with stereochemical control. Chiral amines are foundational components in the synthesis of numerous pharmaceuticals. The chroman-4-amine (B2768764) framework provides a conformationally restricted backbone, which is often desirable in drug design to enhance binding affinity and selectivity for biological targets.

While specific, multi-step syntheses of complex molecules starting directly from this compound are not extensively detailed in publicly available research, its potential is evident from the reactivity of its functional groups. The primary amine can undergo a variety of transformations, while the bromo substituent is amenable to modern cross-coupling reactions. This dual functionality allows for the systematic elaboration of the molecule. For instance, the amine can be derivatized to form amides, sulfonamides, or secondary/tertiary amines, while the bromide can be replaced with aryl, alkyl, or other functional groups via palladium-catalyzed reactions. This strategic combination enables the construction of intricate molecules with a fixed stereocenter.

The chroman ring system is a core feature of many bioactive compounds, including flavonoids and other nutraceuticals, which exhibit a range of properties such as anti-cancer, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.net The synthesis of derivatives based on this scaffold is therefore of significant interest.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagents/CatalystResulting Structure
Amine (-NH₂)AcylationAcyl Chloride (R-COCl), BaseAmide (-NHCOR)
Amine (-NH₂)SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide (-NHSO₂R)
Amine (-NH₂)Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
Aryl Bromide (-Br)Suzuki CouplingArylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl Structure
Aryl Bromide (-Br)Heck CouplingAlkene, Pd Catalyst (e.g., Pd(OAc)₂), BaseStyrenyl-type Derivative
Aryl Bromide (-Br)Buchwald-Hartwig AminationAmine (R₂NH), Pd Catalyst, LigandDi-substituted Arylamine

Design and Elaboration of Chiral Ligands and Organocatalysts Utilizing the Chroman-4-amine Framework

The chroman-4-amine framework is a promising scaffold for the development of new chiral ligands and organocatalysts. The defined spatial arrangement of the amine group relative to the bicyclic ring system can create a specific chiral environment for catalytic transformations.

Research has demonstrated the synthesis of bidentate ligands based on a chroman-4-one scaffold, the direct precursor to chroman-4-amine. researchgate.net In one study, an amino-chroman-4-one bidentate ligand was synthesized and successfully used in combination with a Palladium(II) salt to catalyze Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net This system showed excellent performance for a broad range of substrates, including sterically hindered partners, and operated efficiently in an aqueous medium. researchgate.net By converting the ketone of the ligand to a chiral amine, as in this compound, and potentially modifying the amine itself, new classes of chiral ligands could be developed for asymmetric metal catalysis.

Furthermore, chiral primary amines are known to act as organocatalysts themselves, often proceeding through the formation of enamine or iminium ion intermediates. nih.gov These catalysts are effective in a range of asymmetric reactions, such as Michael additions and Mannich reactions. The rigid structure of the chroman-4-amine scaffold could impart unique reactivity and selectivity compared to more flexible acyclic or monocyclic primary amine catalysts. The development of organocatalysts from the chroman-4-amine framework represents a viable strategy for expanding the toolkit of asymmetric synthesis. nih.govbeilstein-journals.org

Table 2: Example of a Chroman-Based Ligand in Catalysis

Ligand TypeMetal CatalystReactionKey FeaturesReference
(Z)-2-ethoxy-3-((phenylamino)methylene)chroman-4-onePd(II) saltsSuzuki-Miyaura CouplingEfficient in aqueous medium, broad substrate scope, phosphine-free. researchgate.net
(Z)-2-ethoxy-3-((phenylamino)methylene)chroman-4-onePd(II) saltsMizoroki-Heck CouplingTolerates heterocyclic and sterically hindered substrates. researchgate.net

Construction of Diverse Chemical Libraries with Defined Stereochemistry

This compound is an exemplary building block for the construction of diverse chemical libraries with a defined stereocenter. In drug discovery, generating libraries of related compounds is a key strategy for identifying new lead molecules. The value of this building block lies in its two orthogonal points for diversification.

Amine Derivatization: The primary amine at the chiral C4 position can be readily acylated, sulfonylated, or alkylated with a wide variety of commercially available reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes). This allows for the systematic exploration of the chemical space around this position, which can be crucial for modulating biological activity and pharmacokinetic properties.

Aryl Bromide Modification: The bromine atom at the C8 position provides a handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, or vinyl groups, significantly increasing the structural diversity of the library.

The combination of these two modification strategies allows for the creation of a large matrix of compounds from a single chiral precursor. Every compound in such a library would share the same (S)-stereochemistry at the C4 position, allowing any observed structure-activity relationships (SAR) to be interpreted without the confounding variable of stereoisomerism. This approach is highly efficient for exploring the SAR of the chroman scaffold against specific biological targets.

Table 3: Illustrative Scheme for Chemical Library Generation

ScaffoldDiversification Point 1 (Amine)Diversification Point 2 (Bromide)Resulting Library Subclass
(S)-Chroman-4-amine CoreReaction with R¹-COClSuzuki coupling with R²-B(OH)₂N-Acyl, 8-Aryl-(S)-chroman-4-amines
Reaction with R¹-SO₂ClHeck coupling with R²-alkeneN-Sulfonyl, 8-Alkenyl-(S)-chroman-4-amines

Structure Reactivity Relationships in Substituted Chroman 4 Amine Systems

Influence of Bromine Substitution on Amine Reactivity and Chroman Ring Stability

The introduction of a bromine atom at the 8-position of the chroman-4-amine (B2768764) skeleton significantly modulates the electronic properties and, consequently, the reactivity of the molecule.

Effect on Amine Reactivity: Bromine is an electron-withdrawing group due to its high electronegativity, which exerts a negative inductive effect. youtube.comchemistrysteps.comlasalle.edu This effect pulls electron density away from the aromatic ring and, subsequently, from the nitrogen atom of the amine group at the 4-position. youtube.commasterorganicchemistry.compharmaguideline.com A decrease in electron density on the nitrogen atom reduces its ability to donate its lone pair of electrons, thereby decreasing the basicity of the amine. youtube.compharmaguideline.com Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system; this effect is further intensified by an electron-withdrawing substituent like bromine. chemistrysteps.comlibretexts.org

Effect on Chroman Ring Stability and Reactivity: The electron-withdrawing nature of bromine deactivates the aromatic portion of the chroman ring toward electrophilic aromatic substitution. lasalle.edu This deactivation makes the ring less nucleophilic. lasalle.edu Conversely, this electronic pull can influence the reactivity of other positions. Studies on related chroman-4-one systems have shown that electron-withdrawing substituents, including halogens, in the 6- and 8-positions are favorable for certain biological activities. acs.orgacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent inhibitor of the SIRT2 enzyme. acs.orgacs.org While this relates to a chromanone, the principle of electronic modulation by bromine is transferable. The presence of the halogen can also provide a handle for further synthetic modifications through cross-coupling reactions, although this is beyond the scope of simple reactivity.

Stereochemical Effects on Reaction Pathways and Selectivity

The "(S)" designation for (S)-8-Bromochroman-4-amine indicates a specific three-dimensional arrangement at the chiral center (C4). This defined stereochemistry is a critical factor in determining the molecule's interaction with other chiral molecules and directing the outcomes of chemical reactions.

Diastereoselective Reactions: In reactions where new stereocenters are formed, the existing (S)-stereocenter at C4 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is a common strategy in asymmetric synthesis. For example, the synthesis of highly substituted chromane (B1220400) derivatives often employs chiral catalysts or auxiliaries to control the stereochemical outcome, resulting in high diastereoselectivity. nih.govbeilstein-journals.orgscispace.com While specific studies on this compound are limited, the principle of substrate-controlled diastereoselective addition is well-established for chiral amines and related systems. osi.lvresearchgate.net The fixed conformation of the chroman ring and the orientation of the amine group can create a sterically hindered face and a more accessible face, guiding the trajectory of incoming reactants.

Rational Design Principles for Modulating Chemical Properties via Substituent Variation

The rational design of chroman-4-amine analogues is based on systematically varying substituents to fine-tune their chemical and biological properties. nih.govunimi.it Structure-activity relationship (SAR) studies provide the foundational principles for this design process. rsc.orgnih.govresearchgate.net

Electronic Modulation: As discussed, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the reactivity of the chroman system. studypug.com

EWGs (e.g., halogens, nitro groups) decrease the basicity of the C4-amine and deactivate the aromatic ring to electrophilic attack. youtube.comacs.org In some contexts, electron-poor chroman-4-ones have been shown to be more potent inhibitors of certain enzymes. acs.org

EDGs (e.g., alkyl, methoxy (B1213986) groups) increase the electron density on the ring, enhancing its nucleophilicity and increasing the basicity of the C4-amine. chemistrysteps.com However, this can sometimes lead to decreased biological activity, as seen in some SIRT2 inhibitors where an electron-donating methoxy group diminished inhibitory effects compared to an electron-withdrawing chloro group. acs.org

Steric Effects: The size and position of substituents can influence reaction rates and selectivity by sterically hindering or favoring certain reaction pathways. Bulky groups can block access to a reactive site, forcing a reaction to occur at a less hindered position or preventing it altogether. acs.org For instance, in some chroman-4-one derivatives, bulky groups attached directly to the ring system were found to diminish biological activity, whereas introducing a spacer between the bulky group and the scaffold was tolerated. acs.org

Functional Group Introduction: Introducing specific functional groups can impart new chemical properties or serve as points for further synthetic elaboration. For example, incorporating amide side chains or hydroxyl groups can alter solubility and provide new hydrogen bonding opportunities, which is a key consideration in drug design. rsc.org The chroman-4-one scaffold has been synthetically modified at the 2-, 3-, 6-, and 8-positions to explore these effects. gu.se

Synthesis and Exploration of Diverse Chroman-4-amine Analogues with Varying Substituents

The synthesis of diverse chroman-4-amine analogues is essential for exploring their chemical space and for SAR studies. Various synthetic methodologies have been developed to access these compounds, often starting from substituted chroman-4-ones.

A common and straightforward method for synthesizing chroman-4-amines is the reductive amination of the corresponding chroman-4-one precursor. core.ac.uk This reaction typically involves treating the chromanone with an amine source, such as aqueous ammonia (B1221849) and ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride. core.ac.uk This approach allows for the synthesis of a library of chroman-4-amine compounds from readily available chromanone starting materials. core.ac.uk

The diversity of the final amine analogues is largely dictated by the substituents on the initial chroman-4-one. Synthetic strategies for substituted chroman-4-ones include:

Friedel-Crafts Acylation/Cyclization: Starting from substituted phenols (e.g., resorcinol), reaction with an appropriate three-carbon unit like 3-bromopropionic acid, followed by base-mediated intramolecular cyclization, can yield substituted chroman-4-ones. mdpi.com

Radical Cascade Annulation: Modern methods involving the radical cyclization of 2-(allyloxy)arylaldehydes can produce a wide variety of substituted chroman-4-ones under mild conditions. mdpi.com This method is compatible with substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring. mdpi.com

Photoredox Catalysis: Visible-light-induced reactions, such as the doubly decarboxylative Giese reaction, provide another route to substituted chroman-4-ones from chromone-3-carboxylic acids. rsc.org

These methods enable the introduction of a wide array of substituents (halogens, alkyl, alkoxy, nitro, ester groups) at various positions on the chroman ring, providing a diverse set of precursors for the synthesis of chroman-4-amine analogues. gu.semdpi.commdpi.com

The nature of the substituents on the aromatic ring of the precursors can significantly impact the efficiency and yield of synthetic transformations leading to chroman-4-one and, subsequently, chroman-4-amine analogues.

In radical cascade cyclization reactions used to form substituted chroman-4-ones, both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the 2-(allyloxy)arylaldehyde precursor are generally well-tolerated. mdpi.com However, yields can vary depending on the specific group and its position. A study on the synthesis of ester-containing chroman-4-ones demonstrated that substrates with a variety of substituents could be converted to the desired products in moderate to good yields. mdpi.com

Similarly, in a visible-light-mediated synthesis of chroman-4-ones, precursors with electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring tended to provide products in slightly higher yields compared to those with electron-withdrawing groups (e.g., -F, -Cl, -Br). rsc.org For example, a chlorine substituent at the 8-position resulted in the lowest yield in one series. rsc.org Conversely, other studies have found that electron-withdrawing substituents can sometimes lead to higher yields in different types of reactions. otterbein.edumdpi.com The specific reaction mechanism, intermediates, and conditions all play a role in determining the final outcome.

The following table, compiled from data on a visible-light-induced synthesis of 2-substituted-chroman-4-ones, illustrates the effect of substituents on reaction yield. rsc.org

Precursor Substituent (at position on aromatic ring)ProductYield (%)Electronic Effect
6-CH₃5ab75Electron-Donating
7-OCH₃5ac72Electron-Donating
6-OCH₃5ad68Electron-Donating
6-F5ae65Electron-Withdrawing
6-Cl5af60Electron-Withdrawing
6-Br5ag58Electron-Withdrawing
6,8-Cl₂5ah63Electron-Withdrawing
8-ClN/ALowest Yield (Specific value not provided)Electron-Withdrawing

This data indicates that for this specific synthetic method, electron-donating groups generally lead to higher yields, although electron-withdrawing groups are also well-tolerated, providing moderate to good yields. rsc.org Such findings are crucial for planning synthetic routes to diverse chroman-4-amine libraries.

Advanced Analytical and Spectroscopic Characterization of S 8 Bromochroman 4 Amine

Techniques for Chiral Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is critical for any chiral compound. Chiral chromatography is the most common and reliable method for this purpose, physically separating the two enantiomers. ic.ac.ukgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. uma.esheraldopenaccess.us It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like (S)-8-Bromochroman-4-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. mdpi.comphenomenex.com The separation is typically achieved using a normal-phase mobile system, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), which allows for fine-tuning of the separation. yakhak.org The differential interaction between the enantiomers and the CSP allows for their separation and subsequent quantification using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another valuable method, particularly for volatile and thermally stable compounds. ic.ac.uk For amines, derivatization is often necessary to improve volatility and chromatographic behavior. nih.govsigmaaldrich.com The primary amino group of this compound can be derivatized, for instance, with trifluoroacetic anhydride (B1165640) to form a more volatile amide. nih.govwiley.com The separation is then performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. gcms.cz The two diastereomeric derivatives interact differently with the CSP, enabling their separation and quantification by a flame ionization detector (FID) or a mass spectrometer (MS). wiley.com

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (e.e.) Calculated as [((Area_S - Area_R) / (Area_S + Area_R)) * 100]%

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). mdpi.comnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a multiplet system in the downfield region (typically 6.5-7.5 ppm), with their specific chemical shifts and coupling constants determined by the electronic effect of the bromine atom and the fused heterocyclic ring. The protons of the chroman moiety would show characteristic signals: the proton at the chiral center (C4-H) would likely appear as a triplet or doublet of doublets around 4.0-4.5 ppm. The adjacent methylene (B1212753) protons at C3 and the methylene protons at C2 next to the ether oxygen would appear as complex multiplets in the aliphatic region (approx. 2.0-4.5 ppm). scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see nine distinct signals. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the bromine atom (C8) showing a characteristic shift. The carbons of the chroman ring would appear at higher field: the chiral carbon C4 bonded to the amine group would be expected around 45-55 ppm, C3 around 30-40 ppm, and the C2 carbon adjacent to the ether oxygen would be further downfield, around 60-70 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C2-H₂~4.25 - 4.40m~65.0
C3-H₂~2.10 - 2.30m~33.5
C4-H~4.15t~49.8
C4a--~148.2
C5-H~7.10d~128.0
C6-H~6.85t~121.5
C7-H~7.20d~124.5
C8--~115.0
C8a--~154.5
NH₂~1.80br s-

Mass Spectrometry (e.g., LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and structural features of a compound through its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. nih.govnih.gov

For this compound (C₉H₁₀BrNO), the molecular weight is 228.09 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ would be observed at m/z 229. The presence of bromine would be confirmed by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M+H]⁺ at m/z 229 and [M+2+H]⁺ at m/z 231).

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Common fragmentation for chroman derivatives includes a retro-Diels-Alder (RDA) reaction of the heterocyclic ring. nih.gov Other expected fragmentations would involve the loss of the aminomethyl group or the bromine atom, providing confirmatory structural information.

Table 3: Predicted LC-MS Fragmentation Data for this compound

m/z (amu) Proposed Ion Proposed Fragmentation Pathway
229 / 231[C₉H₁₁BrNO]⁺Protonated Molecular Ion [M+H]⁺
212 / 214[C₉H₉BrO]⁺Loss of ammonia (B1221849) (NH₃)
149[C₉H₁₀NO]⁺Loss of Bromine radical (Br•)
134[C₈H₈O]⁺Retro-Diels-Alder fragmentation
121[C₇H₇O]⁺Loss of HCN from m/z 149

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govpurechemistry.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction experiment would be essential to unequivocally confirm the 'S' configuration at the C4 chiral center. The presence of the relatively heavy bromine atom facilitates the determination of the absolute configuration through anomalous dispersion. researchgate.netmdpi.com The analysis would reveal the precise spatial arrangement of the bromine atom, the amino group, and the atoms of the chroman ring system, confirming the stereochemistry established during its synthesis. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for absolute structure elucidation. thieme-connect.de

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.60 Å, b = 9.80 Å, c = 16.50 Å
Volume (V) 905.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.67 g/cm³
Flack Parameter ~0.0 (confirms absolute configuration)

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit several key absorption bands. The primary amine (-NH₂) group would show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration would also be visible around 1600 cm⁻¹. The spectrum would also feature aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. The C-O-C asymmetric stretch of the ether linkage in the chroman ring would produce a strong band around 1250 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretch would be observed at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 5: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (CH₂)
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1580, 1470C=C StretchAromatic Ring
1260 - 1230C-O-C Asymmetric StretchAryl-alkyl ether
1100 - 1000C-N StretchAliphatic Amine
650 - 550C-Br StretchBromo-aromatic

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores (light-absorbing parts). The chromophore in this compound is the substituted benzene ring system. The presence of the bromine atom, the ether oxygen, and the amino group as auxochromes influences the energy of the π→π* electronic transitions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted aniline. For example, 4-bromoaniline (B143363) shows absorption maxima around 245 nm and 296 nm. nih.gov Similarly, this compound would likely exhibit two main absorption bands in the UV region, corresponding to the electronic transitions of the aromatic system.

Table 6: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)

λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Type
~245~14,000π → π
~298~2,500π → π

Future Research Directions and Methodological Innovations in S 8 Bromochroman 4 Amine Chemistry

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

The demand for enantiomerically pure chiral amines continues to drive innovation in asymmetric synthesis. acs.orgtgjonesonline.co.uk For (S)-8-Bromochroman-4-amine, future efforts will likely concentrate on refining existing methods and developing new catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on potentially toxic transition metals. semanticscholar.orgmdpi.com Future work could involve the design of novel bifunctional organocatalysts, such as squaramides or cinchona-alkaloid-based derivatives, to facilitate key bond-forming reactions like intramolecular oxa-Michael additions. core.ac.ukresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, enabling high enantioselectivity under mild conditions. core.ac.uk

Transition Metal Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines or enamides is a highly efficient and direct method for producing chiral amines. acs.orgnih.gov Research is expected to focus on designing modular chiral ligands that can be fine-tuned to optimize the activity and selectivity of metal complexes (e.g., Iridium or Rhodium). acs.orgnih.gov This approach could provide a direct and scalable route to this compound from a prochiral precursor.

Asymmetric StrategyPotential Catalysts/SystemsKey AdvantagesFuture Research Focus
OrganocatalysisBifunctional Thioureas/Squaramides, Chiral Phosphoric AcidsMetal-free, mild conditions, high enantioselectivity. mdpi.comDevelopment of catalysts for cascade reactions to build the chroman core enantioselectively. researchgate.net
Transition Metal CatalysisIridium, Rhodium, or Palladium complexes with chiral ligands. nih.govHigh turnover numbers, excellent enantioselectivities, direct functionalization. acs.orgDesign of novel, modular ligands for improved activity and selectivity with halogenated substrates. acs.org
BiocatalysisEngineered Transaminases (ATAs), Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs). acs.orgExceptional stereoselectivity, environmentally benign (aqueous media, mild conditions), reduced waste. mdpi.comProtein engineering to enhance catalyst stability and specificity for chromanone-type substrates. nih.gov
Table 1: Comparison of Future Asymmetric Synthetic Strategies for this compound.

Exploration of Unconventional Chemical Transformations and Reactivity Pathways

Moving beyond traditional synthetic methods, researchers are exploring novel ways to construct and functionalize the chroman-4-amine (B2768764) scaffold. These unconventional approaches can provide access to new chemical space and more efficient synthetic routes.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. thieme-connect.comresearchgate.net This technology opens up previously inaccessible reaction pathways for the synthesis of chiral amines. thieme-connect.comrsc.org Future applications could involve the photoredox-mediated generation of an α-amino radical from an imine precursor, which could then undergo stereocontrolled addition reactions to form the desired chroman structure. acs.org Combining photoredox catalysis with enzymatic catalysis is a particularly promising avenue, potentially enabling redox-neutral C-C bond formations in an asymmetric fashion. acs.org

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. ucc.ieacs.org Future research on this compound could leverage directing-group strategies to achieve site-selective C-H activation on the chroman core. nih.gov This would allow for the late-stage introduction of various functional groups, providing rapid access to a library of analogues for structure-activity relationship studies. For example, a manganese-catalyzed C-H activation could be employed to introduce alkyl or aryl groups at specific positions on the aromatic ring. ucc.ie

TransformationEnabling TechnologyPotential Application for Chroman-4-aminesKey Advantage
Radical C-C CouplingVisible-Light Photoredox CatalysisAsymmetric construction of the chiral amine center via radical addition to imines. rsc.orgacs.orgAccess to novel reaction pathways under mild conditions. thieme-connect.com
Late-Stage FunctionalizationTransition Metal-Catalyzed C-H ActivationIntroduction of substituents at previously inert positions on the chroman scaffold. nih.govHigh atom economy; avoids lengthy de novo synthesis for analogue preparation. acs.org
Cascade AnnulationsDual Catalysis (e.g., Photoredox/Enzyme)One-pot synthesis of complex chroman structures from simple precursors. acs.orgmdpi.comIncreased synthetic efficiency and complexity generation.
Table 2: Unconventional Transformations for the Synthesis and Derivatization of this compound.

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Outcome Prediction in Chroman-4-amine Synthesis

The intersection of data science and chemistry is set to accelerate the discovery and optimization of synthetic routes. acs.org Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for modern synthetic chemistry.

Sustainable and Environmentally Benign Synthetic Protocols for Brominated Chiral Amines

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research will prioritize the development of sustainable methods for synthesizing this compound and other brominated compounds.

Safer Bromination Agents: Traditional bromination often relies on the use of hazardous molecular bromine (Br₂). nih.gov A key area of future research is the development of safer, in-situ generation methods for brominating agents. nih.gov For example, continuous flow reactors can be used to generate Br₂ from the oxidation of potassium bromide (KBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl), immediately consuming it in the subsequent reaction. nih.govnih.gov This approach minimizes the handling and storage of toxic reagents. Alternative brominating agents and protocols are also an area of active investigation. researchgate.net

Green Solvents and Catalysis: The replacement of volatile organic compounds with more environmentally friendly solvents is a cornerstone of green chemistry. Deep eutectic solvents (DESs) and ionic liquids are being explored as viable alternatives that can also enhance reaction rates and selectivity. mdpi.com The use of biocatalysis, which typically occurs in aqueous media under mild conditions, is inherently a greener approach. nih.gov Additionally, improving the recyclability of expensive metal catalysts and organocatalysts will be crucial for developing economically viable and sustainable industrial processes. mdpi.com

Q & A

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in hepatic systems?

  • Methodology :
  • In Vitro Incubations : Use human liver microsomes with NADPH cofactor and identify metabolites via UPLC-QTOF-MS.
  • CYP Enzyme Profiling : Inhibit specific cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to determine primary metabolic routes.
  • Stable Isotope Tracing : Synthesize 13C^{13}C-labeled analogs to track metabolic intermediates .

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